Rivipansel
Overview
Description
Rivipansel is a synthetic glycomimetic molecule designed as a pan-selectin inhibitor. It has been primarily investigated for its potential to treat vaso-occlusive crises in patients with sickle cell disease . This compound works by inhibiting selectin-mediated cell adhesion, which plays a crucial role in the inflammatory processes associated with vaso-occlusive crises .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rivipansel involves multiple steps, including the formation of glycosidic bonds and the introduction of sulfonate groups. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the synthesis involves the use of various protecting groups and selective deprotection steps to achieve the desired glycomimetic structure .
Industrial Production Methods
Industrial production of this compound likely follows similar synthetic routes as those used in laboratory settings but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing the use of hazardous reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
Rivipansel undergoes various chemical reactions, including:
Oxidation: Introduction of sulfonate groups.
Reduction: Selective reduction of protecting groups.
Substitution: Formation of glycosidic bonds through nucleophilic substitution.
Common Reagents and Conditions
Common reagents used in the synthesis of this compound include:
Oxidizing agents: For introducing sulfonate groups.
Reducing agents: For selective reduction of protecting groups.
Nucleophiles: For glycosidic bond formation.
Major Products Formed
The major product formed from these reactions is this compound itself, characterized by its glycomimetic structure with multiple sulfonate groups and glycosidic bonds .
Scientific Research Applications
Rivipansel has been extensively studied for its potential therapeutic applications, particularly in the treatment of vaso-occlusive crises in sickle cell disease . Its ability to inhibit selectin-mediated cell adhesion makes it a promising candidate for reducing inflammation and improving blood flow in affected patients . Additionally, this compound has been investigated for its potential use in other inflammatory conditions and diseases involving abnormal cell adhesion .
Mechanism of Action
Rivipansel exerts its effects by inhibiting the activity of selectins, which are glycoprotein cell adhesion molecules involved in the inflammatory process . By blocking the interaction between selectins and their ligands, this compound reduces the adhesion of leukocytes to the endothelium, thereby decreasing inflammation and improving blood flow . This mechanism is particularly beneficial in treating vaso-occlusive crises in sickle cell disease, where leukocyte adhesion contributes to the blockage of blood vessels .
Comparison with Similar Compounds
Similar Compounds
GMI-1271: Another glycomimetic molecule targeting selectins, used in the treatment of acute myeloid leukemia.
Bimosiamose: A pan-selectin antagonist investigated for its anti-inflammatory properties.
Uproleselan: A specific E-selectin antagonist used in the treatment of hematologic malignancies.
Uniqueness of Rivipansel
This compound is unique in its broad inhibition of all three selectins (E-selectin, L-selectin, and P-selectin), making it a versatile therapeutic agent for various inflammatory conditions . Its specific design as a glycomimetic molecule allows for high affinity and selectivity towards selectins, enhancing its therapeutic potential .
Properties
CAS No. |
927881-99-0 |
---|---|
Molecular Formula |
C58H74N6O31S3 |
Molecular Weight |
1447.4 g/mol |
IUPAC Name |
(2S)-2-[(2R,3R,4S,5S,6R)-3-benzoyloxy-2-[(1R,2R,3S,5R)-3-[(2,4-dioxo-1H-pyrimidine-6-carbonyl)amino]-5-[2-[[2-[2-[2-oxo-2-[(3,6,8-trisulfonaphthalen-1-yl)amino]ethoxy]ethoxy]acetyl]amino]ethylcarbamoyl]-2-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxycyclohexyl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3-cyclohexylpropanoic acid |
InChI |
InChI=1S/C58H74N6O31S3/c1-27-45(69)47(71)48(72)56(90-27)95-49-35(62-53(74)36-23-41(66)64-58(78)63-36)19-31(20-37(49)92-57-51(94-55(77)29-10-6-3-7-11-29)50(46(70)39(24-65)93-57)91-38(54(75)76)16-28-8-4-2-5-9-28)52(73)60-13-12-59-42(67)25-88-14-15-89-26-43(68)61-34-21-32(96(79,80)81)17-30-18-33(97(82,83)84)22-40(44(30)34)98(85,86)87/h3,6-7,10-11,17-18,21-23,27-28,31,35,37-39,45-51,56-57,65,69-72H,2,4-5,8-9,12-16,19-20,24-26H2,1H3,(H,59,67)(H,60,73)(H,61,68)(H,62,74)(H,75,76)(H,79,80,81)(H,82,83,84)(H,85,86,87)(H2,63,64,66,78)/t27-,31+,35-,37+,38-,39+,45+,46-,47+,48-,49+,50-,51+,56-,57+/m0/s1 |
InChI Key |
VXBNTHRZPJLRSS-PTCSXESPSA-N |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H](C[C@H](C[C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O[C@@H](CC4CCCCC4)C(=O)O)OC(=O)C5=CC=CC=C5)C(=O)NCCNC(=O)COCCOCC(=O)NC6=C7C(=CC(=C6)S(=O)(=O)O)C=C(C=C7S(=O)(=O)O)S(=O)(=O)O)NC(=O)C8=CC(=O)NC(=O)N8)O)O)O |
SMILES |
CC1C(C(C(C(O1)OC2C(CC(CC2OC3C(C(C(C(O3)CO)O)OC(CC4CCCCC4)C(=O)O)OC(=O)C5=CC=CC=C5)C(=O)NCCNC(=O)COCCOCC(=O)NC6=C7C(=CC(=C6)S(=O)(=O)O)C=C(C=C7S(=O)(=O)O)S(=O)(=O)O)NC(=O)C8=CC(=O)NC(=O)N8)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(CC(CC2OC3C(C(C(C(O3)CO)O)OC(CC4CCCCC4)C(=O)O)OC(=O)C5=CC=CC=C5)C(=O)NCCNC(=O)COCCOCC(=O)NC6=C7C(=CC(=C6)S(=O)(=O)O)C=C(C=C7S(=O)(=O)O)S(=O)(=O)O)NC(=O)C8=CC(=O)NC(=O)N8)O)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Rivipansel; GMI-1070; GMI 1070; GMI1070; PF-06460031; PF 06460031; PF06460031; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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